molecular formula C17H23N3O2 B7359408 N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide

N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide

カタログ番号 B7359408
分子量: 301.4 g/mol
InChIキー: YUXYPATVXFYEHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene regulation and are involved in various cellular processes, including inflammation and cancer. CPI-455 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various diseases.

作用機序

N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide disrupts gene expression and leads to the downregulation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammatory diseases, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide reduces inflammation and improves lung function. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also been shown to have an effect on the immune system, promoting the differentiation of T cells into regulatory T cells.

実験室実験の利点と制限

N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it suitable for structure-activity relationship studies. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has some limitations, including low solubility and poor selectivity for BET proteins.

将来の方向性

There are several future directions for the study of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide. One direction is to optimize the chemical structure of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide to improve its potency and selectivity for BET proteins. Another direction is to investigate the potential of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, the combination of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide with other therapies, such as chemotherapy and immunotherapy, could be explored to enhance its therapeutic efficacy.

合成法

The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 1H-indazole-3-carboxylic acid with 1-cyclohexyl-3-chloropropanol in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide. The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for further studies.

科学的研究の応用

N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.

特性

IUPAC Name

N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-11-10-14(12-6-2-1-3-7-12)18-17(22)16-13-8-4-5-9-15(13)19-20-16/h4-5,8-9,12,14,21H,1-3,6-7,10-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXYPATVXFYEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCO)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。